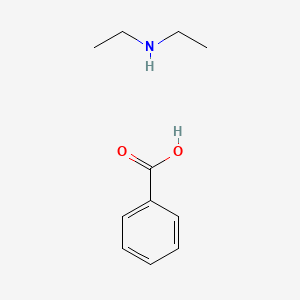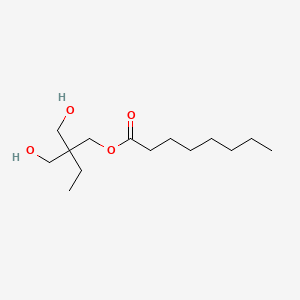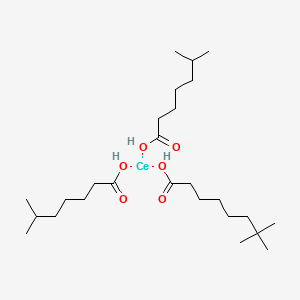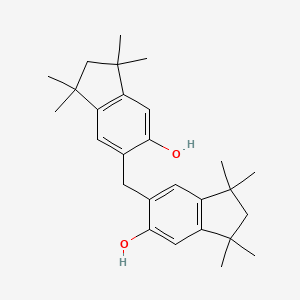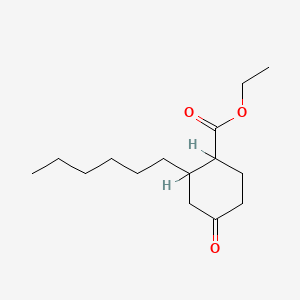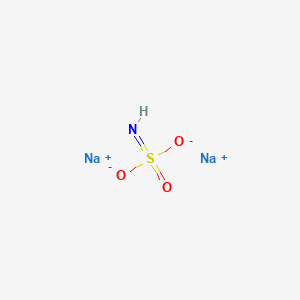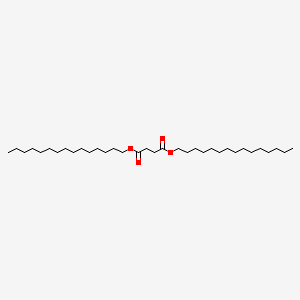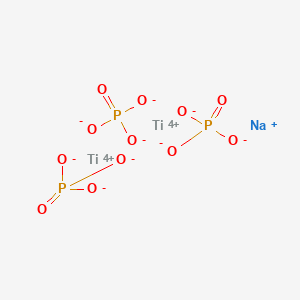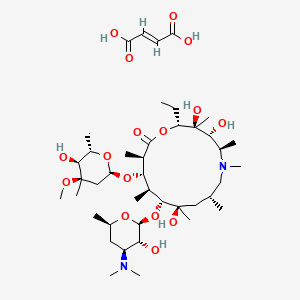
2,6-Dichloro-4-nitroanilinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4-nitroanilinium chloride is a chemical compound with the molecular formula C6H5Cl3N2O2. It is a derivative of 4-nitroaniline, where two chlorine atoms are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2,6-dichloro-4-nitroanilinium chloride involves the chlorination of 4-nitroaniline. The process typically uses chlorine bleaching liquor in water, with the presence of acids such as hydrochloric acid or nitric acid. The reaction is carried out in stages, starting at low temperatures (5° to 10°C) and gradually increasing to higher temperatures (up to 70°C) to ensure complete chlorination .
Industrial Production Methods: In industrial settings, the chlorination process is optimized using a liquid-liquid chlorination method in a microflow system. This method achieves high conversion rates (98.3%) and selectivity (90.6%) within a short reaction time (1.6 seconds) under optimized conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dichloro-4-nitroanilinium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas with a catalyst or metal hydrides are used.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be employed.
Major Products:
Substitution Reactions: Products include derivatives where the chlorine atoms are replaced by other functional groups.
Reduction Reactions: The major product is 2,6-dichloro-4-phenylenediamine.
Oxidation Reactions: Products can vary depending on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,6-Dichloro-4-nitroanilinium chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-dichloro-4-nitroanilinium chloride involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical reactions that modify its structure and reactivity. For example, the nitro group can be reduced to an amino group, which can then interact with various biological molecules. The specific pathways and targets depend on the context of its use, such as in pesticides or pharmaceuticals .
Comparaison Avec Des Composés Similaires
2,4-Dichloro-6-nitroaniline: This compound has a similar structure but with chlorine atoms at the 2 and 4 positions.
4-Nitroaniline: The parent compound without chlorine substitutions.
2,6-Dichloroaniline: A derivative with chlorine atoms but without the nitro group.
Uniqueness: 2,6-Dichloro-4-nitroanilinium chloride is unique due to the specific positioning of the chlorine and nitro groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective reactivity and stability .
Propriétés
Numéro CAS |
93919-27-8 |
|---|---|
Formule moléculaire |
C6H5Cl3N2O2 |
Poids moléculaire |
243.5 g/mol |
Nom IUPAC |
(2,6-dichloro-4-nitrophenyl)azanium;chloride |
InChI |
InChI=1S/C6H4Cl2N2O2.ClH/c7-4-1-3(10(11)12)2-5(8)6(4)9;/h1-2H,9H2;1H |
Clé InChI |
KBRQVBKMCXVUOC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)[NH3+])Cl)[N+](=O)[O-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


